molecular formula C20H21F3N2 B4991209 1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4991209
M. Wt: 346.4 g/mol
InChI Key: BPGUNFACFBHHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features both an indane and a piperazine moiety. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-2-yl)piperazine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(3-(trifluoromethyl)phenyl)piperazine: Lacks the indane moiety, affecting its overall stability and reactivity.

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the indane and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and potential biological activity .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2/c21-20(22,23)17-6-3-7-18(14-17)24-8-10-25(11-9-24)19-12-15-4-1-2-5-16(15)13-19/h1-7,14,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGUNFACFBHHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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